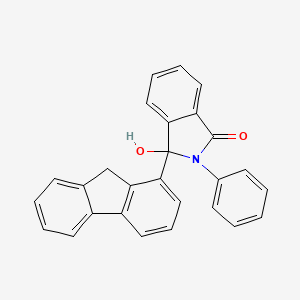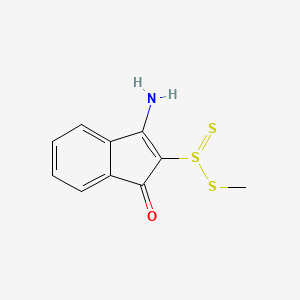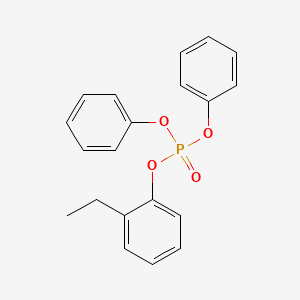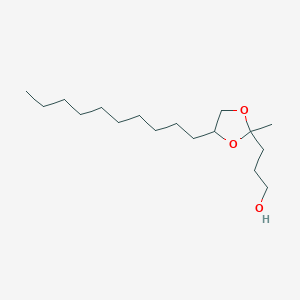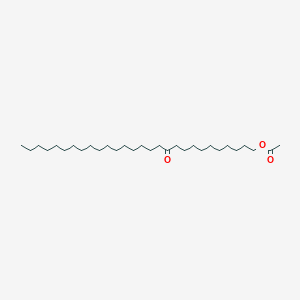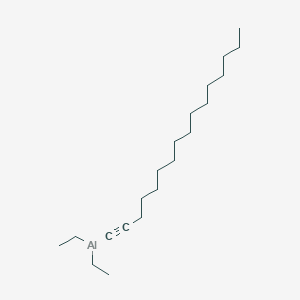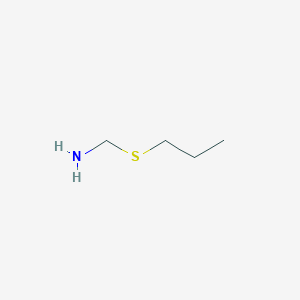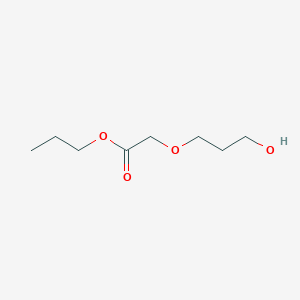
Propyl (3-hydroxypropoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3-hydroxypropoxy)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a propyl group, a hydroxypropoxy group, and an acetate group. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (3-hydroxypropoxy)acetate can be synthesized through the esterification of propyl alcohol with 3-hydroxypropoxyacetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl (3-hydroxypropoxy)acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid or sulfuric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.
Major Products
Hydrolysis: Propyl alcohol and 3-hydroxypropoxyacetic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Propyl (3-hydroxypropoxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl (3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of propyl alcohol and 3-hydroxypropoxyacetic acid.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Propyl (3-hydroxypropoxy)acetate can be compared with other esters such as:
Ethyl Acetate: Similar in structure but lacks the hydroxypropoxy group, making it less reactive in certain chemical reactions.
Methyl Butyrate: Another ester with a different alkyl group, used primarily in flavorings and fragrances.
Isopropyl Acetate: Has a similar ester bond but with an isopropyl group, leading to different physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its diverse uses and benefits.
Properties
CAS No. |
90883-51-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
propyl 2-(3-hydroxypropoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-5-12-8(10)7-11-6-3-4-9/h9H,2-7H2,1H3 |
InChI Key |
ISUJZZVUPJOODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


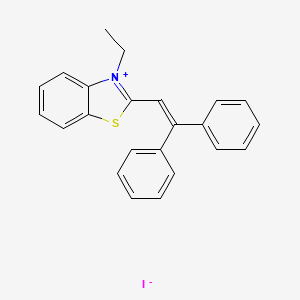
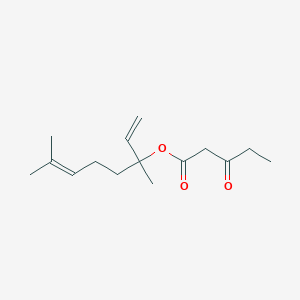
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
